2,2'-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate]
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Overview
Description
2,2’-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate] is a complex organic compound characterized by its unique structure, which includes a fluorene core, sulfonylimino groups, and methylsulfanyl butanoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate] typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core can be synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the oxo group. The sulfonylimino groups are then introduced through a sulfonylation reaction, using sulfonyl chlorides and amines under basic conditions. Finally, the methylsulfanyl butanoate moieties are attached via esterification reactions, using appropriate carboxylic acids and alcohols .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate] can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group in the fluorene core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2’-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate] involves its interaction with specific molecular targets and pathways. The sulfonylimino groups can interact with enzymes and proteins, potentially inhibiting their activity. The fluorene core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the methylsulfanyl groups can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(9-oxo-9H-fluorene-2,7-diyl)bis(oxy)]diacetate: Similar fluorene core but with different functional groups.
4,4’-[(9-oxo-9H-fluorene-2,7-diyl)bis(oxy)]bis(N,N-diethyl-N-methyl-1-butanaminium): Contains similar fluorene core but different substituents.
9,9-dioctyl-9H-fluorene-2,7-diyl derivatives: Variations in the alkyl chains attached to the fluorene core.
Uniqueness
2,2’-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]bis[4-(methylsulfanyl)butanoate] is unique due to its combination of sulfonylimino and methylsulfanyl groups, which impart distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H24N2O9S4-2 |
---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
2-[[7-[(1-carboxylato-3-methylsulfanylpropyl)sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C23H26N2O9S4/c1-35-9-7-19(22(27)28)24-37(31,32)13-3-5-15-16-6-4-14(12-18(16)21(26)17(15)11-13)38(33,34)25-20(23(29)30)8-10-36-2/h3-6,11-12,19-20,24-25H,7-10H2,1-2H3,(H,27,28)(H,29,30)/p-2 |
InChI Key |
KRCGEPCCYIGZNQ-UHFFFAOYSA-L |
Canonical SMILES |
CSCCC(C(=O)[O-])NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(CCSC)C(=O)[O-] |
Origin of Product |
United States |
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